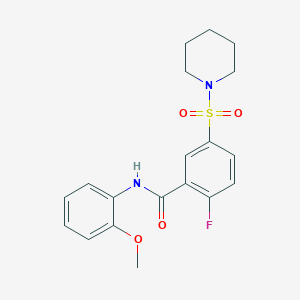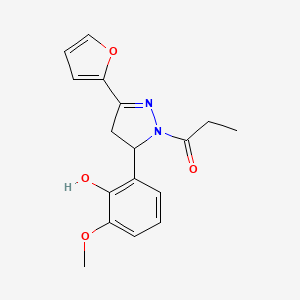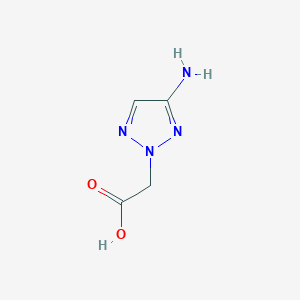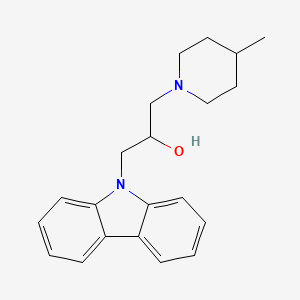![molecular formula C22H22ClN3O2S B2445079 3-[(4-氯苯基)甲基]-7-(3-甲基哌啶-1-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮 CAS No. 422529-18-8](/img/new.no-structure.jpg)
3-[(4-氯苯基)甲基]-7-(3-甲基哌啶-1-羰基)-2-硫代亚甲基-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H22ClN3O2S and its molecular weight is 427.95. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
晶体学和结构化学
在晶体学中,研究人员研究晶体材料中原子的排列。3-(4-氯苯基)-2-甲基丙烯酸的晶体结构揭示了一些有趣的特征。由于分子间 O-H⋯O 键,二聚体形成,从而形成连接结构。 此外,芳香环之间会发生 π-π 相互作用,影响整体晶体堆积 .
抗抑郁研究
鉴于该化合物具有芳香族和羰基部分,它可能与抗抑郁药物开发相关。已经研究了类似结构的5-羟色胺再摄取抑制 (SERT) 活性。 研究其 SAR(结构-活性关系)可以提供对其作为抗抑郁药的潜力的见解 .
金提取
令人惊讶的是,3-(4-氯苯基)-2-甲基丙烯酸已被用于提取金 (III)。 研究人员发现使用该化合物作为配体从盐酸溶液中提取金离子的最佳条件 。此应用突出了其在湿法冶金和金属回收中的潜力。
属性
CAS 编号 |
422529-18-8 |
|---|---|
分子式 |
C22H22ClN3O2S |
分子量 |
427.95 |
IUPAC 名称 |
3-[(4-chlorophenyl)methyl]-7-(3-methylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14-3-2-10-25(12-14)20(27)16-6-9-18-19(11-16)24-22(29)26(21(18)28)13-15-4-7-17(23)8-5-15/h4-9,11,14H,2-3,10,12-13H2,1H3,(H,24,29) |
InChI 键 |
AAPNZGSYXPPZHU-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-methoxy-1-{[(9-methyl-9H-purin-6-yl)amino]methyl}-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B2444998.png)
![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B2445003.png)
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2445004.png)

![2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2445009.png)

![N-(2-furylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/structure/B2445012.png)




![2-(2,4-dichlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2445018.png)
